2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide
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Overview
Description
2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide is an organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with ethylphenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide typically involves multiple steps. One common method includes the coupling of 4-ethylphenyl and 4-methoxyphenyl groups with a quinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .
Scientific Research Applications
2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-ethyl-2-methoxyphenol: This compound shares the ethyl and methoxy substituents but lacks the quinoline core.
2-(4-methoxyphenyl)ethyl hexopyranoside: This compound contains the methoxyphenyl group but has a different core structure.
Ethyl (4-methoxyphenyl)acetate: This compound includes the methoxyphenyl group but differs in its overall structure.
Uniqueness
2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide is unique due to its quinoline core, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
6390-11-0 |
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Molecular Formula |
C27H26N2O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H26N2O2/c1-3-19-8-12-21(13-9-19)26-18-24(23-6-4-5-7-25(23)29-26)27(30)28-17-16-20-10-14-22(31-2)15-11-20/h4-15,18H,3,16-17H2,1-2H3,(H,28,30) |
InChI Key |
XTFUKSNENBMUPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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